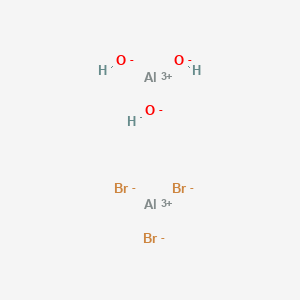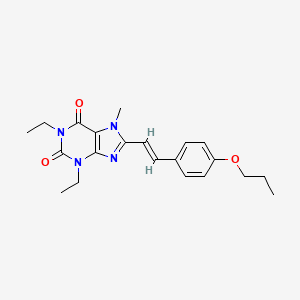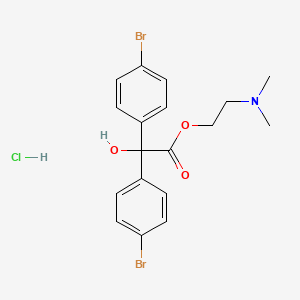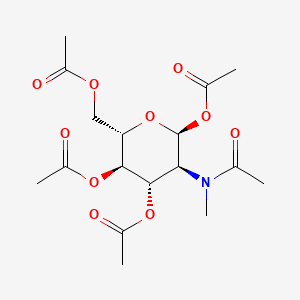
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes hydrazine, dipropylamino, benzamido, and oxalyl groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Hydrazine Derivative: This step involves the reaction of hydrazine with appropriate reagents to form the hydrazine derivative.
Oxalylation: The addition of the oxalyl group using oxalyl chloride.
Benzamidation: The incorporation of the benzamido group through a reaction with benzoyl chloride.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazine derivatives with different substituents.
- Compounds with similar functional groups such as acetyl, oxalyl, and benzamido groups.
Uniqueness
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
85080-19-9 |
|---|---|
Formule moléculaire |
C23H29ClN4O4 |
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-(dipropylamino)acetyl]hydrazinyl]-2-oxoacetyl]phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-3-14-27(15-4-2)16-20(28)25-26-23(31)21(29)18-12-8-9-13-19(18)24-22(30)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,24,30)(H,25,28)(H,26,31);1H |
Clé InChI |
HSIMFQYEFVEIBC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC(=O)NNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















